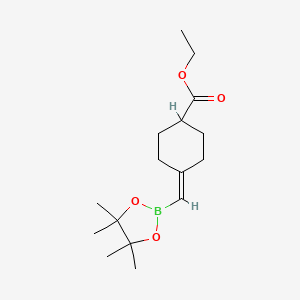

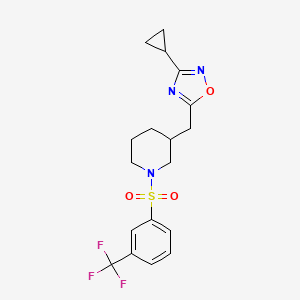

![molecular formula C11H11BrO2S B2958495 1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane CAS No. 2411266-81-2](/img/structure/B2958495.png)

1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bicyclo[1.1.1]pentane (BCP) derivatives have been extensively used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . They have become established as attractive bioisosteres for para-substituted benzene rings in drug design .

Synthesis Analysis

A continuous flow process to generate [1.1.1]propellane on demand has been developed, which can directly be derivatised into various BCP species . This was realized in throughputs up to 8.5 mmol h−1 providing an attractive and straightforward access to gram quantities of selected BCP building blocks .Molecular Structure Analysis

The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .Chemical Reactions Analysis

BCP derivatives can be synthesized using various methods. For example, propellane can be reduced by lithium 4,4′-di-tert-butylbiphenylide (LiDBB) to afford 1,3-dilithiated BCP, which can react with various electrophiles .Physical and Chemical Properties Analysis

BCPs confer various beneficial properties compared with their aromatic “parents”. They offer high passive permeability, high water solubility, and improved metabolic stability .Applications De Recherche Scientifique

Synthesis and Solvolysis

- 1-Bromobicyclo[1.1.1]pentane, a related compound, undergoes solvolysis and is used to study reaction products like 3-methylenecyclobutanol. This research is significant for understanding the solvolysis process and the behavior of similar bicyclic compounds in chemical reactions (Della & Taylor, 1990).

Reactivity and Structural Applications

- A study focusing on the synthesis and structure of molecular connectors for construction sets involves 1,3-diethynylbicyclo[1.1.1]pentane. It highlights the significance of such compounds in building large molecular structures and in the field of molecular engineering (Schwab, Noll & Michl, 2002).

Catalysis and Chemical Transformations

- Radical carbosulfonylation of propellane, which is closely related to 1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane, is used for synthesizing sulfonyl β-keto-bicyclo[1,1,1]pentanes. This process is crucial in creating functionally diverse bicyclo[1.1.1]pentane derivatives for medicinal chemistry applications (Wei et al., 2021).

Bioisostere Applications

- Bicyclo[1.1.1]pentanes, like the one mentioned, are often used as bioisosteres for aromatic rings and tert-butyl groups in bioactive compounds, increasing their potency, selectivity, and metabolic stability. This application is a significant breakthrough in drug design and medicinal chemistry (Mykhailiuk, 2019).

Novel Methodologies in Organic Synthesis

- The use of [1.1.1]propellane, related to this compound, in the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines demonstrates new methodologies in organic synthesis. These methods are crucial for efficiently incorporating various amines onto the bicyclo[1.1.1]pentane scaffold, beneficial in pharmaceutical synthesis (Hughes et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of 1-(Benzenesulfonyl)-3-bromobicyclo[111]pentane, also known as 1-BROMO-3-(PHENYLSULFONYL)BICYCLO[11It’s known that bicyclo[111]pentanes (BCPs) are often used as linear spacer units to enhance pharmacokinetic profiles in modern drug design .

Mode of Action

The compound interacts with its targets through a cascade multicomponent reaction. In this methodology, sulfonyl radicals generated from sodium arylsulfinates are added to [1.1.1]propellane to form BCP radicals . These radicals are then trapped by α-trifluoromethyl alkenes to form gem-difluoroallylic bicyclo[1.1.1]pentanes .

Biochemical Pathways

The synthesis of gem-difluoroallylic bicyclo[111]pentanes via visible light-induced defluorinative gem-difluoroallylation of [111]propellane suggests involvement in radical-based reactions .

Pharmacokinetics

It’s known that bcps often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .

Result of Action

The formation of gem-difluoroallylic bicyclo[111]pentanes suggests potential applications in the synthesis of complex pharmaceutical molecules .

Action Environment

The visible light-induced defluorinative gem-difluoroallylation of [111]propellane suggests that light conditions may play a role in the compound’s reactivity .

Orientations Futures

The field of BCP research is continually evolving, with new synthetic methods and applications being developed. Future directions may include the development of more efficient synthesis methods, the exploration of new applications in drug design and materials science, and the investigation of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors .

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2S/c12-10-6-11(7-10,8-10)15(13,14)9-4-2-1-3-5-9/h1-5H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJODBNBOCFNHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)Br)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

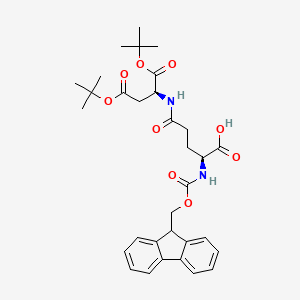

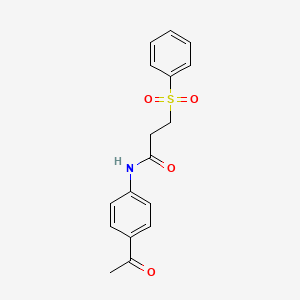

![4-[(Oxolan-2-yl)methoxy]quinoline](/img/structure/B2958415.png)

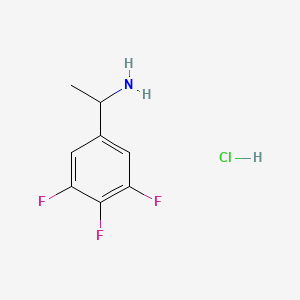

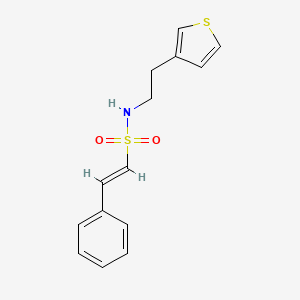

![Tert-butyl-[2-(2-iodoethoxy)ethoxy]-dimethylsilane](/img/structure/B2958423.png)

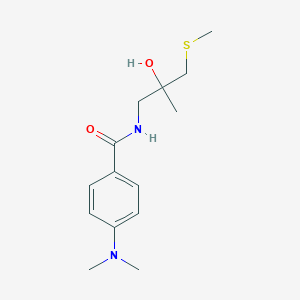

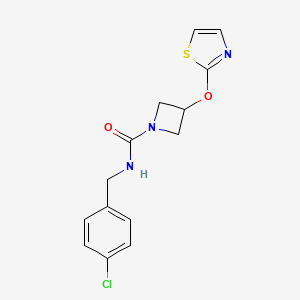

![1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-nitro-1H-imidazole](/img/structure/B2958425.png)

![ethyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B2958432.png)

![(1R,5S)-N-(4-chlorobenzyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2958433.png)